2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a sulfonyl group, an iodine atom, and a methyl group attached to an azaindole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactionsThe iodination can be achieved using iodine and a suitable oxidizing agent, while the sulfonylation can be carried out using phenylsulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of a palladium catalyst, such as in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Substitution Products: Various substituted azaindoles depending on the nucleophile used.
Oxidation Products: Sulfone derivatives with altered electronic properties.
Scientific Research Applications
2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antiviral and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(Phenylsulfonyl)pyrrole: Another sulfonyl-containing heterocycle with similar reactivity but different biological activity.
2-Iodo-5-methylindole: Lacks the sulfonyl group, resulting in different chemical and biological properties.
Uniqueness: 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of the sulfonyl group, iodine atom, and azaindole core. This combination imparts distinct electronic properties and reactivity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-iodo-5-methylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2S/c1-10-7-11-8-13(15)17(14(11)16-9-10)20(18,19)12-5-3-2-4-6-12/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBBDDLKXGDYIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C(=C2)I)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201185100 |
Source
|
Record name | 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201185100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227268-56-5 |
Source
|
Record name | 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201185100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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